3-Bromo-2-fluorocinnamic acid

Lipophilicity Drug-likeness Membrane permeability

3-Bromo-2-fluorocinnamic acid (CAS 1214791-57-7, molecular formula C₉H₆BrFO₂, MW 245.04 g/mol) is a polyhalogenated cinnamic acid derivative featuring a bromine atom at the meta (3-) position and a fluorine atom at the ortho (2-) position of the phenyl ring. Classified as a building block for research and further manufacturing use , this compound belongs to a class of halogen-substituted cinnamic acids recognized as key intermediates for agrochemical and pharmaceutical synthesis.

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
CAS No. 1214791-57-7
Cat. No. B578683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorocinnamic acid
CAS1214791-57-7
Molecular FormulaC9H6BrFO2
Molecular Weight245.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)C=CC(=O)O
InChIInChI=1S/C9H6BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)
InChIKeyRWTIAAOXVAUDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluorocinnamic acid (CAS 1214791-57-7): A Dual-Halogenated Cinnamic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-Bromo-2-fluorocinnamic acid (CAS 1214791-57-7, molecular formula C₉H₆BrFO₂, MW 245.04 g/mol) is a polyhalogenated cinnamic acid derivative featuring a bromine atom at the meta (3-) position and a fluorine atom at the ortho (2-) position of the phenyl ring [1]. Classified as a building block for research and further manufacturing use , this compound belongs to a class of halogen-substituted cinnamic acids recognized as key intermediates for agrochemical and pharmaceutical synthesis [2]. The combination of a Pd-coupling-competent aryl bromide and an electronically influential ortho-fluorine creates a scaffold with differentiated reactivity and physicochemical properties compared to mono-halogenated or alternatively substituted cinnamic acid analogs .

Why 3-Bromo-2-fluorocinnamic acid Cannot Be Interchanged with Mono-Halogenated or Regioisomeric Cinnamic Acids in Research Procurement


Halogenated cinnamic acid derivatives are not functionally interchangeable despite sharing a common cinnamic acid backbone. The specific 3-bromo-2-fluoro substitution pattern dictates distinct electronic, steric, and reactivity properties that materially affect downstream synthetic utility and biological activity. For instance, the ortho-fluorine exerts electron-withdrawing effects that alter the acidity of the carboxylic acid and the electrophilicity of the α,β-unsaturated double bond [1], while the meta-bromine serves as a versatile Pd-catalyzed cross-coupling handle (e.g., Suzuki, Heck) that is absent in non-brominated analogs such as 2-fluorocinnamic acid or 4-fluorocinnamic acid [2]. Furthermore, the positional arrangement of halogens on the aryl ring has been shown to produce opposing selectivity profiles in cholinesterase inhibition: ortho-substituted fluoro derivatives favor butyrylcholinesterase (BChE) inhibition, whereas para-substituted analogs favor acetylcholinesterase (AChE) [3]. Simple substitution with a single-halogen analog (e.g., 3-bromocinnamic acid, XLogP3 = 2.6) or a different regioisomer (e.g., 2-bromo-4-fluorocinnamic acid) may therefore compromise both synthetic strategy and biological readout.

3-Bromo-2-fluorocinnamic acid (1214791-57-7): Quantitative Comparator Evidence for Informed Procurement Decisions


XLogP3 Lipophilicity: 3-Bromo-2-fluorocinnamic acid vs. Mono-Halogenated and Unsubstituted Cinnamic Acids

3-Bromo-2-fluorocinnamic acid exhibits an XLogP3-AA value of 2.7, computed by the XLogP3 3.0 algorithm [1]. This is 0.6 log units higher than 2-fluorocinnamic acid (XLogP3 = 1.9) and 4-fluorocinnamic acid (XLogP3 = 1.9) [2][3], and 0.1 log units higher than 3-bromocinnamic acid (XLogP3 = 2.6) . Compared to unsubstituted cinnamic acid (XLogP3 ≈ 2.1), the target compound is 0.6 log units more lipophilic [4]. The enhanced lipophilicity arises from the additive effect of the bromine (meta) and fluorine (ortho) substituents, which may translate to improved membrane permeation characteristics relevant to cell-based assays and in vivo model development.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Versatility: Dual Reactive Handles vs. Mono-Halogenated Cinnamic Acid Building Blocks

3-Bromo-2-fluorocinnamic acid provides two chemically orthogonal reactive sites within a single scaffold: (i) the aryl bromide at the 3-position, which is competent for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, etc.), and (ii) the carboxylic acid group, which enables amide/ester conjugation [1][2]. The ortho-fluorine, while not a direct coupling handle, electronically modulates the reactivity of both the aryl ring and the α,β-unsaturated system through its strong electron-withdrawing inductive effect [3]. In contrast, 2-fluorocinnamic acid (CAS 451-69-4) lacks the bromine coupling handle entirely, and 3-bromocinnamic acid (CAS 32862-97-8) lacks the fluorine-mediated electronic tuning [3]. Among regioisomeric bromo-fluoro analogs, the 3-bromo-2-fluoro arrangement places the bromine at the less sterically congested meta position, potentially offering superior coupling kinetics compared to the ortho-bromo isomer 2-bromo-4-fluorocinnamic acid (CAS 289038-17-1), where the bromine is adjacent to the propenoic acid side chain [4].

Cross-coupling Building block Synthetic chemistry

Cholinesterase Selectivity: Ortho-Fluoro Substitution Pattern Dictates BChE vs. AChE Preference

A systematic structure-activity relationship (SAR) study of fluorine- and chlorine-substituted cinnamic acid derivatives by Gao et al. (2019) demonstrated that the halogen substitution position critically controls acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) selectivity [1]. Compounds with para-substituted fluorine or chlorine exhibited potent AChE inhibition and poor BChE activity, whereas ortho-substituted analogs showed the opposite selectivity profile—enhanced BChE inhibition with reduced AChE activity [1]. The most potent AChE inhibitor in the series (compound 6d) achieved an IC₅₀ of 1.11 ± 0.08 μmol/L with a selectivity ratio of 46.58 for AChE over BChE [1]. 3-Bromo-2-fluorocinnamic acid bears an ortho-fluorine, positioning it within the ortho-substituted subclass predicted to favor BChE selectivity. Although the parent acid lacks the tertiary amine side chain necessary for potent cholinesterase inhibition (parent compounds 3a–3f showed poor activity), the ortho-fluorine positional effect is preserved in the scaffold and can be exploited in derivative design [1]. A more recent study by Pouramiri et al. (2026) confirmed that ortho-fluoro substitution on cinnamic acid-based N-benzyl pyridinium analogs enhances dual cholinesterase inhibitory activity, with compound 7b (ortho-fluoro) achieving AChE IC₅₀ = 0.89 μM and BChE IC₅₀ = 0.11 μM [2].

Cholinesterase inhibition Structure-activity relationship Neurodegeneration

Anticonvulsant Activity: Halogen-Substituted Cinnamic Acids Demonstrate Class-Wide In Vivo Efficacy in MES Seizure Model

Cuan et al. (2018) screened 12 cinnamic acid derivatives substituted by fluorine, chlorine, bromine, and trifluoromethyl groups for anticonvulsant activity using the maximal electroshock seizure (MES) test and neurotoxicity assessment via the rotarod test in mice [1]. Three compounds (designated compounds 3, 6, and 12) demonstrated superior anticonvulsant effects with ED₅₀ values of 47.36, 75.72, and 70.65 mg/kg, respectively, and TD₅₀ values exceeding 500 mg/kg, yielding favorable protective indices [1]. The most active compound (compound 3) also exhibited a pentylenetetrazol (PTZ) ED₅₀ of 245.2 mg/kg and was shown to reverse abnormal glycosylation patterns in chronic epilepsy models [1]. While 3-bromo-2-fluorocinnamic acid was not among the specific compounds tested in this study, the class-wide demonstration that halogen substitution—particularly bromine and fluorine—on cinnamic acid confers anticonvulsant activity provides a strong rationale for exploring this specific dual-halogenated scaffold in anticonvulsant drug discovery [1]. Separately, 3-bromocinnamic acid has been identified as the active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide) .

Anticonvulsant Epilepsy Neurotoxicity

Regioisomeric Differentiation: Melting Point Comparison Across Bromo-Fluorocinnamic Acid Isomers

Melting point data differentiate the regioisomeric bromo-fluorocinnamic acid analogs, offering a practical identity verification metric for procurement and quality control. 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3), a positional isomer, has a reported melting point range of 216–222 °C from multiple vendor sources . In contrast, 2-bromo-4-fluorocinnamic acid (CAS 289038-17-1) exhibits a significantly higher melting point of 237–238 °C . The target compound, 3-bromo-2-fluorocinnamic acid (CAS 1214791-57-7), has a predicted boiling point of 337.4 ± 32.0 °C and a predicted density of 1.685 ± 0.06 g/cm³, though its experimental melting point is not yet reported in authoritative databases . This melting point divergence across regioisomers underscores that the precise halogen substitution pattern dictates solid-state packing interactions and thermal behavior, which in turn affects handling, formulation, and storage requirements during research use.

Physicochemical properties Solid-state characterization Quality control

High-Impact Research and Industrial Application Scenarios for 3-Bromo-2-fluorocinnamic acid (1214791-57-7)


Medicinal Chemistry SAR Campaigns Requiring Divergent Analog Synthesis from a Single Building Block

3-Bromo-2-fluorocinnamic acid is optimally deployed as a central intermediate in structure-activity relationship (SAR) campaigns where the aryl bromide enables parallel Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to generate diverse biaryl, alkenyl, or aminoaryl analogs, while the carboxylic acid facilitates amide/ester library synthesis [1]. The ortho-fluorine provides electronic tuning of the α,β-unsaturated system, modulating Michael acceptor reactivity, which is critical for covalent inhibitor design [2]. This three-point diversification strategy (C3-Br coupling, C1-COOH conjugation, C2-F electronic modulation) is not achievable with mono-halogenated cinnamic acids such as 2-fluorocinnamic acid or 3-bromocinnamic acid.

Neurological Disorder Drug Discovery: BChE-Selective Inhibitor Design for Alzheimer's Disease

The ortho-fluoro substitution on 3-bromo-2-fluorocinnamic acid positions it within the scaffold subclass that SAR studies have shown to favor BChE selectivity over AChE inhibition [3]. Given that BChE plays a compensatory role in acetylcholine hydrolysis in advanced Alzheimer's disease, BChE-selective inhibitors are of growing therapeutic interest. The scaffold can be elaborated with tertiary amine side chains (as demonstrated by Gao et al. 2019) to generate potent, selective cholinesterase inhibitors, where the ortho-fluoro orientation is a critical determinant of the selectivity profile [3].

Anticonvulsant Lead Optimization Leveraging Halogenated Cinnamic Acid Privileged Scaffold

The demonstrated class-wide anticonvulsant activity of halogen-substituted cinnamic acids in the MES seizure model (ED₅₀ values of 47–76 mg/kg with TD₅₀ > 500 mg/kg) establishes halogenated cinnamic acids as a privileged scaffold for epilepsy drug discovery [4]. The dual Br/F substitution pattern of 3-bromo-2-fluorocinnamic acid may offer differentiated pharmacokinetic properties (enhanced metabolic stability from fluorine [5]) compared to mono-brominated analogs such as 3-bromocinnamic acid, the active metabolite of cinromide .

Agrochemical Intermediate Synthesis via Pd-Catalyzed Functionalization

Polyhalogenated cinnamic acids are established intermediates for agrochemical active ingredient synthesis, as documented in Bayer's US Patent 6,956,129 B2 [6]. 3-Bromo-2-fluorocinnamic acid, with its accessible meta-bromine for Pd-catalyzed coupling and its fluorine substituent for metabolic stability enhancement, is well-suited for the development of fluorinated agrochemical candidates where the cinnamic acid moiety serves as a precursor to phenylpropanoid-type fungicides or herbicides.

Quote Request

Request a Quote for 3-Bromo-2-fluorocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.